molecular formula C21H14ClNO2S2 B11618933 (5Z)-5-{[5-(3-Chlorophenyl)furan-2-YL]methylidene}-3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one

(5Z)-5-{[5-(3-Chlorophenyl)furan-2-YL]methylidene}-3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B11618933
M. Wt: 411.9 g/mol
InChI Key: RHBXPENUBWQRDP-UNOMPAQXSA-N
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Description

(5Z)-5-{[5-(3-Chlorophenyl)furan-2-YL]methylidene}-3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a furan ring, a thiazolidinone ring, and a chlorophenyl group, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{[5-(3-Chlorophenyl)furan-2-YL]methylidene}-3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 3-chlorobenzaldehyde with 2-furylmethylidene-4-methylthiazolidin-2-one under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-{[5-(3-Chlorophenyl)furan-2-YL]methylidene}-3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in solvents like ethanol or tetrahydrofuran.

    Substitution: Sodium methoxide, potassium cyanide; reactions are conducted under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

(5Z)-5-{[5-(3-Chlorophenyl)furan-2-YL]methylidene}-3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5Z)-5-{[5-(3-Chlorophenyl)furan-2-YL]methylidene}-3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A widely used chemical intermediate with similar functional groups.

    Disilanes: Organosilicon compounds with unique electronic structures.

Uniqueness

(5Z)-5-{[5-(3-Chlorophenyl)furan-2-YL]methylidene}-3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one stands out due to its combination of a furan ring, a thiazolidinone ring, and a chlorophenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H14ClNO2S2

Molecular Weight

411.9 g/mol

IUPAC Name

(5Z)-5-[[5-(3-chlorophenyl)furan-2-yl]methylidene]-3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C21H14ClNO2S2/c1-13-5-7-16(8-6-13)23-20(24)19(27-21(23)26)12-17-9-10-18(25-17)14-3-2-4-15(22)11-14/h2-12H,1H3/b19-12-

InChI Key

RHBXPENUBWQRDP-UNOMPAQXSA-N

Isomeric SMILES

CC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=C(O3)C4=CC(=CC=C4)Cl)/SC2=S

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(O3)C4=CC(=CC=C4)Cl)SC2=S

Origin of Product

United States

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